2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-ol
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-ol is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-ol typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with benzaldehyde in the presence of a base such as sodium hydroxide, followed by cyclization to form the benzothiazole ring . The reaction is usually carried out in ethanol as a solvent at elevated temperatures.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.
Major Products
Oxidation: Formation of benzothiazole-2-carboxaldehyde.
Reduction: Formation of 2-(1,3-benzothiazol-2-yl)ethanamine.
Substitution: Formation of various substituted benzothiazoles depending on the electrophile used.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-ol varies depending on its application:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as inhibiting topoisomerase enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)phenol
- 2-(1,3-Benzothiazol-2-yl)aniline
- 2-(1,3-Benzothiazol-2-yl)acetic acid
Uniqueness
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-ol is unique due to the presence of both a benzothiazole ring and a phenylethanol moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13NOS |
---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-phenylethanol |
InChI |
InChI=1S/C15H13NOS/c17-13(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-14(12)18-15/h1-9,13,17H,10H2 |
InChI Key |
OGBGGQCTNRJNCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
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